molecular formula C30H37NO5 B14690633 [(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

Cat. No.: B14690633
M. Wt: 491.6 g/mol
InChI Key: DHLDFXDKZABSPV-FZQVOFIZSA-N
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Description

The compound “[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate” is a member of the cytochalasin family of compounds. These compounds are known for their ability to disrupt the cytoskeleton of cells, making them valuable tools in cell biology and pharmacology research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tricyclic core structure and subsequent functionalization. The reaction conditions often require specific catalysts and reagents to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: Often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically involving reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Commonly using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of cell biology and pharmacology. Some notable applications include:

    Actin Polymerization Studies: It binds to actin, altering its polymerization, and is used as a model for actin-binding proteins.

    Cell Movement and DNA Synthesis: It helps in understanding the interrelationships between cell movement, DNA synthesis, and the transport of specific small molecules in cells.

    Nanotoxicology: Used to assess the cytotoxicity and genotoxicity of nanoparticles.

    Cardiac Myocyte Research: Significant in preserving the morphology and function of cardiac myocytes.

    Macrophage-Nanoparticle Interactions: Provides insights into the biological responses to nanoparticles.

    Chemotherapy Research: Investigated for its potential in chemotherapy.

Mechanism of Action

The compound exerts its effects primarily by disrupting the cytoskeleton of cells. It binds to actin, a key component of the cytoskeleton, and alters its polymerization. This disruption affects various cellular processes, including cell movement, division, and intracellular transport.

Comparison with Similar Compounds

Similar Compounds

    Cytochalasin D: Another member of the cytochalasin family, known for its ability to inhibit actin polymerization.

    Cytochalasin B: Similar in structure and function, also disrupts the cytoskeleton.

Uniqueness

What sets this compound apart from other cytochalasins is its specific stereochemistry and functional groups, which may confer unique binding properties and biological activities.

Properties

Molecular Formula

C30H37NO5

Molecular Weight

491.6 g/mol

IUPAC Name

[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

InChI

InChI=1S/C30H37NO5/c1-18-10-9-13-23-16-19(2)20(3)26-24(17-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)27(18)33/h6-9,11-15,18,20,23-26,35H,2,10,16-17H2,1,3-5H3,(H,31,34)/b13-9+,15-14+/t18-,20+,23-,24-,25?,26-,29+,30?/m0/s1

InChI Key

DHLDFXDKZABSPV-FZQVOFIZSA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2CC(=C)[C@H]([C@@H]3C2(C(/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C

Canonical SMILES

CC1CC=CC2CC(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C

Origin of Product

United States

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